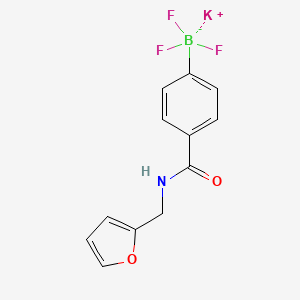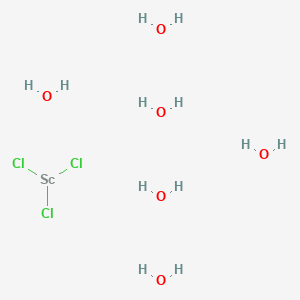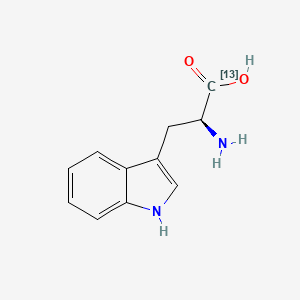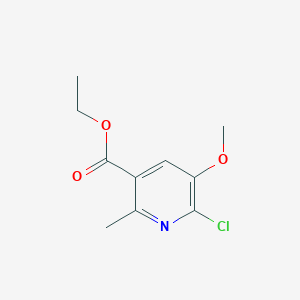
Haloperidol dodecanoate
説明
Haloperidol Decanoate is the decanoate ester of the butyrophenone, Haloperidol . It is a typical antipsychotic used in the treatment of schizophrenia . It is administered by injection into muscle at a dose of 100 to 200 mg once every 4 weeks or monthly . It is provided in the form of 50 or 100 mg/mL oil solution of sesame oil and benzyl alcohol in ampoules or pre-filled syringes .
Molecular Structure Analysis
The IUPAC name of Haloperidol Decanoate is [4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate . The chemical formula is C31H41ClFNO3 . The exact mass is 529.28 and the molecular weight is 530.120 .Chemical Reactions Analysis
Haloperidol Decanoate is almost insoluble in water (0.01 mg/mL), but is soluble in most organic solvents . It is available in sesame oil in sterile form for intramuscular (IM) injection .Physical And Chemical Properties Analysis
Haloperidol Decanoate is almost insoluble in water (0.01 mg/mL), but is soluble in most organic solvents . Each mL of HALDOL decanoate 50 for IM injection contains 50 mg haloperidol (present as haloperidol decanoate 70.52 mg) in a sesame oil vehicle, with 1.2% (w/v) benzyl alcohol as a preservative .科学的研究の応用
Oxidative Stress in the Brain
Haloperidol, a D2 dopamine receptor antagonist, has been implicated in causing oxidative stress in the brain. Research on rats treated with Haloperidol showed increased oxidative parameters in the striatum and hippocampus, suggesting that Haloperidol can induce oxidative damage in these areas (Polydoro et al., 2004).
Neuroleptic Drug Synthesis and Pharmacology
Studies on Sila-haloperidol, a silicon analogue of Haloperidol, have contributed to understanding the pharmacological properties of neuroleptic drugs. Research focused on the synthesis and structural characterization of Sila-haloperidol, revealing significant differences in receptor subtype selectivities compared to Haloperidol, indicating its potential in clinical applications (Tacke et al., 2004).
Transdermal Drug Delivery
A study explored the development of Haloperidol-loaded penetration enhancer-containing spanlastics (PECSs) for transdermal drug delivery. This approach aimed to increase the transdermal permeation of Haloperidol with sustained release, which could be beneficial in maintenance therapy (Fahmy et al., 2017).
Understanding Antipsychotic Drug Action
Haloperidol's discovery significantly advanced the understanding of schizophrenia and psychosis treatment. Insights into its synthesis, metabolism, and pharmacology have been crucial in neuropsychopharmacology, highlighting its role in elucidating the molecular basis of complex neuropsychiatric disorders (Tyler et al., 2017).
Metabolic Fate and Pharmacological Properties
Research into the metabolic fate and pharmacological properties of Sila-haloperidol further contributes to understanding how structural modifications can impact drug efficacy and metabolism. This study showed different metabolic fates for Haloperidol and its silicon analogue, providing insights into designing more effective antipsychotic agents (Tacke et al., 2008).
Calcium Ion Influx and Neuronal Impairment
A study indicated that Haloperidol induces calcium ion influx via L-type calcium channels in hippocampal cells, making neurons more susceptible to oxidative stress. This finding suggests a mechanism by which Haloperidol may trigger neuronal impairment (Kim et al., 2006).
Neuroprotective Effects
The neuroprotective effects of alpha lipoic acid on Haloperidol-induced oxidative stress were demonstrated, offering potential therapeutic strategies to mitigate Haloperidol's neurotoxicity (Perera et al., 2011).
Safety and Hazards
Haloperidol Decanoate can cause a serious heart problem. The risk may be higher if you also use certain other medicines for infections, asthma, heart problems, high blood pressure, depression, mental illness, cancer, malaria, or HIV . It is also harmful if swallowed and suspected of damaging the unborn child .
特性
IUPAC Name |
[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45ClFNO3/c1-2-3-4-5-6-7-8-9-10-13-32(38)39-33(28-16-18-29(34)19-17-28)22-25-36(26-23-33)24-11-12-31(37)27-14-20-30(35)21-15-27/h14-21H,2-13,22-26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYWQCYEKYWTOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215454 | |
| Record name | Haloperidol dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65135-24-2 | |
| Record name | Haloperidol dodecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065135242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Haloperidol dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HALOPERIDOL DODECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J33DSN8HEK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1469566.png)

![5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1469568.png)
![(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B1469569.png)
![3-(chloromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B1469571.png)


![3-Aza-Bicyclo[3.2.0]Heptane-1,3-Dicarboxylic Acid 3-Tert-Butyl Ester](/img/structure/B1469578.png)


![tetrasodium;3-[[(4E)-4-[[4-[(E)-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylcyclohexa-2,5-dien-1-ylidene]amino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]imino]-2-methylcyclohexa-2,5-dien-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/no-structure.png)


![[1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanamine](/img/structure/B1469586.png)